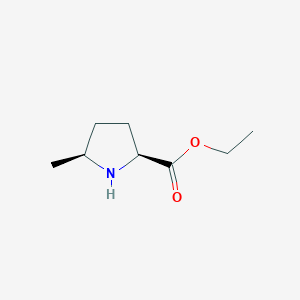

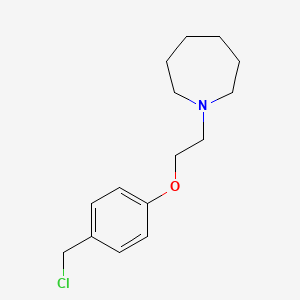

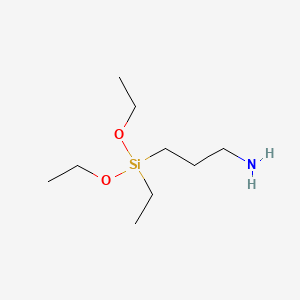

![molecular formula C11H22N2O2Si B1588588 (E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine CAS No. 73160-32-4](/img/structure/B1588588.png)

(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine

説明

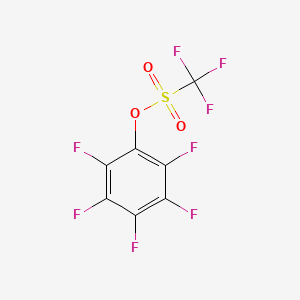

The compound appears to contain an imine group (-C=N-), an ether group (-O-), and a silyl group (-Si(CH3)-). The (E) and (Z) notations are used to describe the geometry around the double bond, with (E) indicating that the highest priority groups are on opposite sides of the double bond, and (Z) indicating that they are on the same side .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imine group through a condensation reaction between an amine and a carbonyl compound . The silyl group could be introduced through a silylation reaction.Molecular Structure Analysis

The E/Z system is used to describe the geometry of a given alkene structure . The E/Z system analyzes the two substituents attached to each carbon in the double bond and assigns each either a high or low priority .Chemical Reactions Analysis

Imine groups are known to undergo a variety of reactions, including hydrolysis, reduction, and reactions with nucleophiles . The reactivity of the silyl group would depend on the specific conditions and reagents used.科学的研究の応用

Imine Composites in Organic Device Applications

In the field of organic electronics, imine composites have shown potential due to their unique structural and electronic properties. A study by (Różycka et al., 2018) investigated the effect of titanium dioxide on two new imines, demonstrating their suitability for organic device applications. These composites exhibited good air stability and reusability, highlighting their potential in electronic devices.

DNA Binding and Protein Docking Studies

Imines have been explored for their potential in biological interactions. Research by (Kaya, 2016) focused on DNA binding and protein docking studies with flexible imine oxime molecules. This research contributes to understanding the biological activities of imines and their potential applications in drug design and biomolecular studies.

Hydroamination Studies

The study of hydroamination reactions involving imines is crucial in organic synthesis. (Younis et al., 2016) conducted research on the hydroamination of diphenylbutadiyne with secondary N-methyl-anilines. This work enhances the understanding of regioselective hydroamination, important for synthesizing complex organic molecules.

Synthesis and Polymerization Activity in ROP of Lactides

Imine compounds are utilized in the synthesis of polymers. (Wojtaszak et al., 2014) studied the reaction of MgBu2, ZnEt2, or Ca(O(i)Pr)2 with aminophenolates, leading to the formation of neutral, monomeric complexes. These complexes showed potential in the polymerization of lactide, indicating the role of imines in polymer chemistry.

Corrosion Inhibition in Mild Steel

The application of imines in corrosion inhibition has been explored in materials science. (Erami et al., 2015) synthesized Schiff base ligands demonstrating their effectiveness as corrosion inhibitors for mild steel. This finding is significant for protective coatings in industrial applications.

Optoelectronic Properties in Molecular Wires

Imines have been studied for their role in optoelectronics. (Wang et al., 2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole derivatives, which showed potential as molecular wires in electronic devices due to their unique optoelectronic properties.

Structural Studies and Complex Formation

Research by (Karaböcek et al., 2006) focused on the structural studies of imine complexes, contributing to the understanding of their coordination chemistry and potential applications in various fields.

Zinc Complexes with Chelating Amido-Imino Ligands

(Fedushkin et al., 2008) studied the synthesis and reactivity of zinc complexes with amido-imino ligands. This research is important for developing new catalysts and materials in inorganic chemistry.

特性

IUPAC Name |

(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2Si/c1-7-10(4)12-14-16(6,9-3)15-13-11(5)8-2/h9H,3,7-8H2,1-2,4-6H3/b12-10-,13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTJPBFJJAVFRK-PJABCKPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO[Si](C)(C=C)ON=C(C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N/O[Si](C)(C=C)O/N=C(/C)\CC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine | |

CAS RN |

73160-32-4 | |

| Record name | 2-Butanone, O,O'-(ethenylmethylsilylene)dioxime, (2E,2'Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073160324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

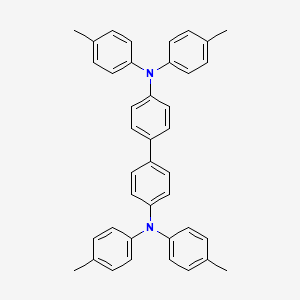

![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)